N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-20-9(6-7-16-20)14-18-19-15(24-14)17-13(21)12-8-22-10-4-2-3-5-11(10)23-12/h2-7,12H,8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWQBRUFXRVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a complex structure that includes:
- Pyrazole ring : Known for its anti-inflammatory and anti-cancer properties.
- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Benzo[b][1,4]dioxine : A structure that enhances the pharmacological profile of the compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, oxadiazoles have been shown to possess activity against various bacterial strains including E. coli and S. aureus . The incorporation of the pyrazole moiety may enhance this activity due to its established antibacterial effects.
Anti-inflammatory Properties
Compounds with pyrazole structures have demonstrated notable anti-inflammatory effects. For example, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound could potentially exhibit similar activities.
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to the one have shown cytotoxic effects against various cancer cell lines . The combination of oxadiazole and pyrazole may synergistically enhance these effects, making it a candidate for further investigation in cancer therapy.
Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Compounds were tested for their ability to inhibit bacterial growth and showed promising results against resistant strains . The structural similarities suggest that this compound may exhibit comparable efficacy.
Cytotoxicity Studies
In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7. The IC50 values for some derivatives were reported as low as 0.39 μM . This indicates a strong potential for the compound in cancer treatment applications.
Summary of Biological Activities
| Activity Type | Evidence Summary |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus; potential enhancement from pyrazole |
| Anti-inflammatory | Inhibition of TNF-α and IL-6; similar compounds show significant activity |
| Anticancer | Cytotoxicity against MCF-7; low IC50 values indicate strong potential |
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Contributes to biological activity |
| Oxadiazole Ring | Known for antimicrobial and anti-inflammatory properties |
| Benzo[dioxine] Moiety | Enhances lipophilicity and bioavailability |
Antimicrobial Properties
Compounds containing oxadiazole rings have been widely studied for their antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate comparable activity to standard antibiotics in vitro .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies using cancer cell lines have demonstrated that certain oxadiazole-containing compounds induce apoptosis in cancer cells, suggesting mechanisms involving DNA damage and cell cycle arrest .
Anti-inflammatory Effects
Research on oxadiazoles has indicated their utility in reducing inflammation. Compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have shown promise in attenuating inflammatory responses in various models .
Case Study 1: Antimicrobial Efficacy
A series of synthesized 1,3,4-oxadiazoles were evaluated for their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds with similar structural motifs to the target compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a study involving glioblastoma cell lines (LN229), several synthesized oxadiazole derivatives were tested for cytotoxicity. Compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition compared to control treatments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 1,3,4-oxadiazole-2-thiol derivatives. A typical procedure involves reacting 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with a substituted benzodioxine carbonyl chloride in the presence of K₂CO₃ and DMF as a solvent at room temperature . Alternative methods include using phosphorous oxychloride (POCl₃) for cyclization under reflux conditions (120°C) to form the oxadiazole core . Optimization parameters include solvent choice (DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios of reagents (1:1.2 for thiol to alkyl chloride) to maximize yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=O (1670–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches in the oxadiazole and pyrazole rings .
- NMR : ¹H NMR resolves aromatic protons in the benzodioxine ring (δ 6.8–7.2 ppm) and methyl groups in the pyrazole moiety (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .
- X-ray Crystallography : Provides absolute configuration validation, with mean C–C bond lengths of 1.39–1.42 Å and R factors <0.04 for high-resolution structures .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification. The benzodioxine moiety often limits aqueous solubility, requiring co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxadiazole rings may hydrolyze under acidic conditions, necessitating pH-controlled buffers .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in different cell lines?
- Methodological Answer :
- Assay Validation : Compare cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific metabolic interference .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain variability .
Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?
- Methodological Answer :
- Core Modifications : Replace the 1-methylpyrazole with 3,5-dimethylisoxazole to enhance π-π stacking with hydrophobic enzyme pockets .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzodioxine para-position to improve metabolic stability .
- Molecular Docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or EGFR, prioritizing derivatives with lower ΔG values (<-9 kcal/mol) .
Q. What computational approaches predict off-target interactions and toxicity risks?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger to screen for similarity to known toxicophores (e.g., hERG channel inhibitors) .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP <5), cytochrome P450 inhibition (CYP3A4, CYP2D6), and hepatotoxicity .
- Network Pharmacology : Construct protein-protein interaction networks (via STRING DB) to identify unintended pathways affected by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
